

Technical Guide: Reactivity Profile of 4-Chloro-5-methoxy-2-methylpyrimidine[1]

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methylpyrimidine

CAS No.: 698-33-9

Cat. No.: B3024496

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Executive Summary

4-Chloro-5-methoxy-2-methylpyrimidine (CAS: 698-33-9) serves as a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists.[1] Its utility stems from a "split-personality" reactivity profile: the electron-deficient pyrimidine core renders the C4-chloride highly susceptible to nucleophilic displacement (S_NAr) and palladium-catalyzed cross-couplings, while the 2-methyl group offers a handle for lateral functionalization via carbanion chemistry. This guide dissects the molecule's electronic architecture to predict site-selectivity and provides validated protocols for its modification.[1]

Structural Analysis & Electronic Architecture

To manipulate this scaffold effectively, one must understand the competing electronic effects of its substituents.[1]

Electronic Effects

- **Pyrimidine Core (π -Deficient):** The 1,3-diazine ring is inherently electron-deficient due to the electronegative nitrogen atoms, which pull electron density via induction (-I) and resonance (-M).[1] This lowers the energy of the LUMO, facilitating nucleophilic attack.
- **4-Chloro Group (σ -Withdrawing, Leaving Group):** The chlorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), further activating the C4 position.[1] It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]
- **5-Methoxy Group (π -Donating):** The oxygen lone pair donates electron density into the ring (+M).[1] While this generally deactivates the ring towards nucleophilic attack compared to a nitro- or cyano-pyrimidine, the effect is position-dependent.[1] In this scaffold, the 5-OMe group stabilizes the cationic transition states of electrophilic attacks (rare for this core) but, more importantly, it modulates the electrophilicity at C4 and C6.
- **2-Methyl Group (Weakly σ -Donating):** The methyl group provides weak inductive stabilization.[1] Crucially, the protons on this group are "azinylic" (acidic) due to the electron-withdrawing nature of the adjacent pyrimidine ring.

Reactivity Map

The molecule presents three distinct zones of reactivity:

- **Electrophilic Zone (C4):** Primary site for substitution (SNAr, Suzuki, Buchwald).[1]
- **Nucleophilic Zone (N1/N3):** Sites for protonation or alkylation.[1] N1 is sterically favored.[1]
- **Lateral Nucleophilic Zone (2-Me):** Site for deprotonation and subsequent reaction with electrophiles.[1]

Electrophilic Profile: The C4 "Warhead"

The C4 position is the most reactive site on the molecule. The presence of the leaving group (Cl) and the para-relationship to N1 make it a prime target for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1][2]

The 5-OMe group, being electron-donating, slightly destabilizes this anionic intermediate compared to a 5-H analog, but the reaction remains facile with amines, thiols, and alkoxides.[1]

- Regioselectivity: Exclusive to C4. The C2 position is blocked by a methyl group, and C6 has no leaving group (hydride is a poor leaving group).[1]
- Scope: Primary and secondary amines react under mild heating.[1] Alkoxides require slightly higher temperatures.[1]

Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is chemically competent for oxidative addition to Pd(0).[1]

- Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1][3]
- Buchwald-Hartwig: Couples with amines (useful if S_NAr fails due to weak nucleophiles).[1]
- Sonogashira: Couples with terminal alkynes.[1]

Nucleophilic Profile: Nitrogen & Lateral Carbon Ring Nitrogen Alkylation

Pyrimidines are weak bases (pK_a ~1.0–1.3).[1] However, they can be alkylated by strong electrophiles (e.g., MeI, BnBr).[1]

- Selectivity (N1 vs. N3):
 - N1: Flanked by 2-Me and 6-H.[1][4]
 - N3: Flanked by 2-Me and 4-Cl.[1][3][5]
 - Prediction: N1 is the preferred site for alkylation due to lower steric hindrance (H < Cl) and the electrostatic repulsion from the electron-rich Cl lone pairs near N3.[1]

Lateral Lithiation (C-H Activation)

The protons of the 2-methyl group are significantly acidic (pK_a ~20–25) due to the stabilization of the resulting carbanion by the pyrimidine ring nitrogens.

- Reagent: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at -78 °C.
- Mechanism: Deprotonation forms a lateral anion that can react with aldehydes, ketones, or alkyl halides.[1]
- Note: The 5-OMe group could theoretically direct ortho-lithiation to C6. However, lateral deprotonation of the methyl group is kinetically rapid and usually dominates unless specific directing groups or hindered bases (LiTMP) are used to favor ring lithiation.[1]

Experimental Protocols

Protocol A: S_NAr Displacement with a Primary Amine

This protocol describes the synthesis of 4-amino-substituted derivatives.

- Reagents: **4-Chloro-5-methoxy-2-methylpyrimidine** (1.0 equiv), Primary Amine (1.2 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv).[1]
- Solvent: Isopropanol (iPrOH) or n-Butanol (nBuOH).[1]
- Procedure:
 - Dissolve the pyrimidine substrate in the solvent (0.2 M concentration).[1]
 - Add the amine followed by DIPEA.[1]
 - Heat the mixture to 80 °C (or reflux) for 4–12 hours. Monitor by TLC/LCMS.[1][6]
 - Workup: Cool to room temperature. Volatiles can often be removed in vacuo.[1] Partition the residue between EtOAc and water.[6] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][6]
 - Purification: Silica gel chromatography (typically Hexanes/EtOAc gradient).[1]

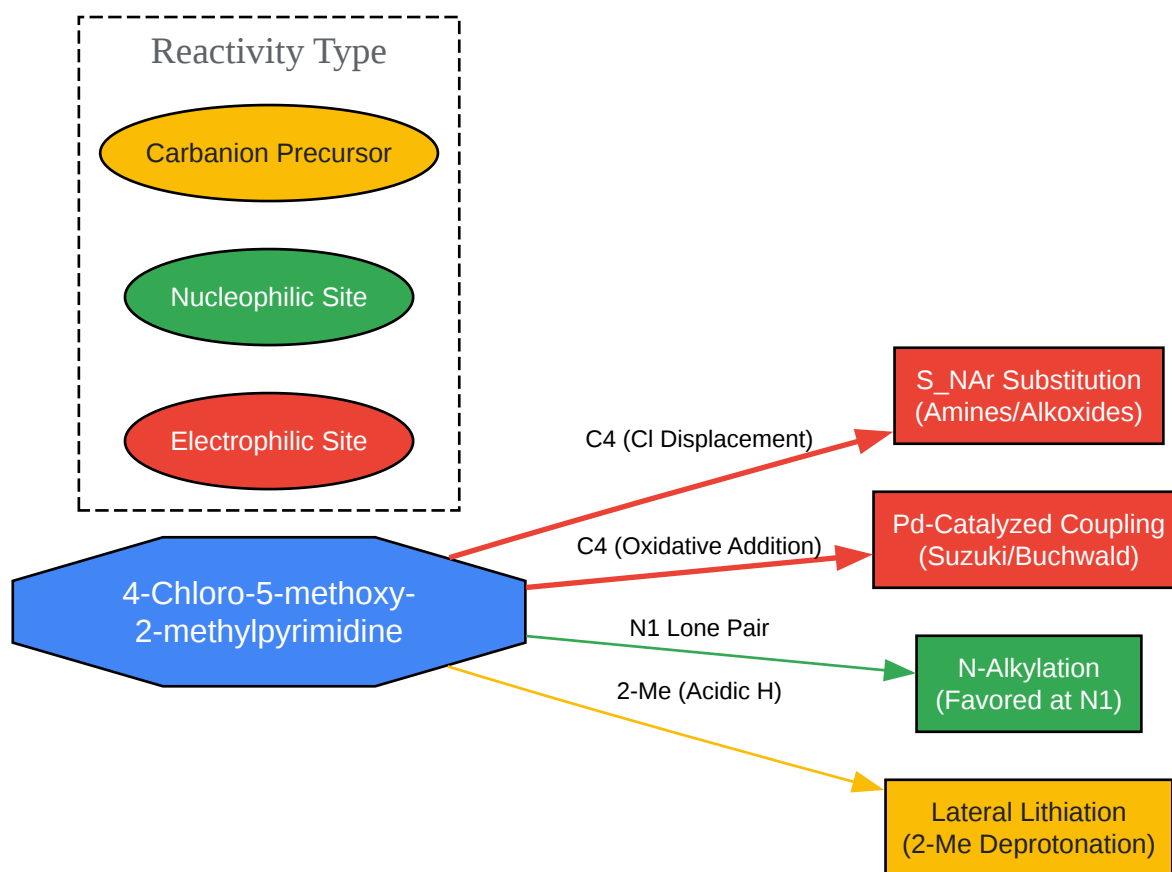
Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol couples the C4-position with a phenylboronic acid.[1]

- Reagents: **4-Chloro-5-methoxy-2-methylpyrimidine** (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).[1]
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1]
- Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
- Procedure:
 - Combine substrate, boronic acid, and base in a reaction vial.[1][6]
 - Add the solvent mixture and degas (sparge with N₂ for 5 min).
 - Add the Pd catalyst.[1][3][6]
 - Seal and heat to 90–100 °C for 2–6 hours.
 - Workup: Dilute with EtOAc and water.[1][6] Filter through a Celite pad if black Pd residues are visible.[1] Separate layers, extract aqueous phase with EtOAc.[1][6]
 - Purification: Silica gel chromatography.[1]

Reactivity Visualization

The following diagram maps the electrophilic and nucleophilic pathways available to this scaffold.



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Figure 1: Reactivity map illustrating the primary electrophilic (Red), nucleophilic (Green), and lateral functionalization (Yellow) pathways.

References

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